2-amino-N,N-diethyl-2-methylpropanamide

Description

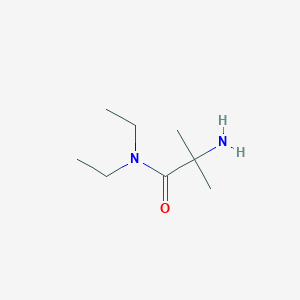

Structure

2D Structure

Properties

IUPAC Name |

2-amino-N,N-diethyl-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5-10(6-2)7(11)8(3,4)9/h5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDKPCCQVZSPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Protection Strategy (Preferred Industrial Route)

Based on patent CN102477002B , a practical and scalable approach involves esterification of hydroxypivalic acid derivatives, protection of amino groups, and subsequent amide formation via ammonia treatment.

Esterification: Hydroxypivalic acid reacts with methyl alcohol (or other alcohols) in the presence of acid catalysts (sulfuric, hydrochloric, or tosic acid) to form methyl esters.

Protection: The amino group is protected with carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during oxidation or methylation.

Oxidation & Methylation: Oxidation of protected amino alcohols using sodium periodate or ruthenium catalysts, followed by methylation using methylating reagents such as methyl iodide or methyl sulfonyl chloride.

Deprotection & Amide Formation: Removal of protecting groups under suitable conditions, followed by treatment with ammonia or ammonium salts to generate the target amide.

- Uses readily available raw materials.

- Suitable for large-scale production.

- High yields (~70-80%) with optimized conditions.

- Multi-step process requiring protection/deprotection steps.

- Use of hazardous reagents (methyl iodide, ruthenium catalysts).

- Longer reaction times (up to several days).

Data Tables of Reaction Conditions and Yields

Research Findings and Industrial Considerations

- Cost and Safety: The most promising method involves esterification of hydroxypivalic acid derivatives followed by protection and amide formation, avoiding toxic cyanide reagents and expensive noble metal catalysts.

- Yield Optimization: Reaction parameters such as temperature, pH, and reaction time significantly influence yields, with reported yields exceeding 75% in optimized conditions.

- Raw Material Availability: Hydroxypivalic acid derivatives are commercially available, facilitating scale-up.

- Environmental Impact: The process minimizes hazardous waste, especially when using less toxic methylating agents like methyl sulfonyl chloride instead of methyl iodide.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-diethyl-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-methylalanine oxide, while reduction may produce N,N-diethyl-2-methylamine.

Scientific Research Applications

Applications in Organic Synthesis

- Reagent in Organic Chemistry :

-

Chiral Building Block :

- The compound can act as a chiral building block in the synthesis of complex organic molecules. Its specific substitution pattern imparts distinct chemical properties that are valuable for stereoselective reactions critical in pharmaceutical development.

Biochemical Research Applications

-

Enzyme Interaction Studies :

- Research has indicated that this compound exhibits potential biological activity by influencing enzymatic interactions. Studies suggest that modifications at the amino or carbonyl positions can significantly affect its binding affinity with various biological targets, potentially enhancing its efficacy as a drug candidate.

- Signal Transduction Pathways :

Pharmaceutical Applications

- Drug Development :

-

Therapeutic Uses :

- The compound has been explored for its role in treating conditions such as dyslipidemia and cardiovascular diseases due to its inhibitory activity on Cholesteryl Ester Transfer Protein (CETP). This activity is crucial for reducing low-density lipoprotein cholesterol levels, thus lowering the risk of cardiovascular events .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Chiral Amides | Chemical Reactions | Demonstrated efficiency in synthesizing other chiral compounds using this amide as a starting material. |

| Biological Activity Assessment | Enzyme Interaction | Found that the compound influences enzymatic activity in vitro, suggesting potential therapeutic applications. |

| Drug Development Pathways | Pharmacological Research | Identified pathways where this compound could serve as a precursor for novel drugs targeting specific diseases. |

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethyl-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Alkyl Substituents on the Amide Nitrogen

- 2-Amino-N,N-Dimethylpropanamide Hydrochloride (C₅H₁₂ClN₂O, MW: 158.62 g/mol): Dimethyl groups reduce steric bulk compared to diethyl, enhancing water solubility (mp: 139–141°C). Used in drug synthesis due to improved crystallinity .

- The 2-methyl group introduces additional steric hindrance, which may slow metabolic degradation .

Halogen vs. Amino Substituents

- 2-Chloro-N,N-Dimethylpropanamide (C₅H₁₀ClNO, MW: 135.59 g/mol): Chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitutions. Lacks the amino group’s hydrogen-bonding capacity, limiting biological interactions .

Aromatic and Heterocyclic Derivatives

- N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide (C₂₉H₂₇NO₂, MW: 421.53 g/mol): Bulky aromatic groups confer rigidity and NSAID-like activity (e.g., naproxen derivatives). Lower solubility in polar solvents due to hydrophobic moieties .

- 2,2-Dimethyl-N-(4-Pyridinyl)propanamide (C₁₀H₁₄N₂O, MW: 178.23 g/mol):

Pharmaceutical Intermediates

- 2-Amino-N,N-Dimethylpropanamide Hydrochloride: Widely used in drug synthesis for its stability and solubility. Acts as a precursor for antimalarial or antiviral agents .

- N-(2-Hydroxyethyl)-2,2-Dimethylpropanamide (C₇H₁₅NO₂, MW: 145.20 g/mol): Hydroxyethyl group enhances hydrophilicity, suitable for prodrug formulations .

DNA Photocleavage Agents

- 2-Amino-N′-Aroyl(het)arylhydrazides: Electron-withdrawing groups (e.g., halogens) enhance DNA cleavage under UV-A light. The target compound’s amino group may reduce this activity but improve biocompatibility .

Data Table: Key Properties of Selected Analogs

Research Findings and Trends

- Steric Effects : Diethyl groups in the target compound may improve metabolic stability compared to dimethyl analogs, as seen in prolonged half-life studies of similar tertiary amides .

- Market Trends : Amide derivatives with branched alkyl chains (e.g., 2-methyl) are gaining attention in drug discovery for their tunable pharmacokinetics .

Biological Activity

2-Amino-N,N-diethyl-2-methylpropanamide, a compound with the chemical formula CHNO, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a central propanamide structure with two ethyl groups and one methyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity and influence various metabolic pathways. Notably, it participates in:

- Nucleophilic Substitution Reactions : The amino group can react with electrophiles, facilitating the formation of new chemical bonds.

- Amide Bond Formation : It can be used in the synthesis of other biologically active compounds.

- Oxidation and Reduction Reactions : These reactions can lead to the formation of derivatives with altered biological properties.

Antitumor Activity

Research indicates that this compound has potential antitumor properties. A study involving the synthesis of novel derivatives demonstrated significant antitumor activity against the MKN45 cell line, suggesting that modifications to its structure can enhance efficacy against cancer cells.

Enzyme Interaction Studies

Preliminary assessments have shown that this compound interacts with various enzymes, potentially altering their activity. For example, its binding affinity with certain receptors may influence signal transduction pathways critical for cellular responses.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-N,N-diethylacetamide | Similar amide structure but different alkyl groups | Moderate antitumor activity |

| 2-Amino-N,N-diethyl-2-methylbutyramide | Higher molecular weight; different substitution pattern | Limited studies available |

| 2-Amino-N,N-diethylpropionamide | Similar reactivity; differing chain length | Potentially lower activity |

Case Studies and Research Findings

- Anticancer Screening : A study screened various derivatives for anticancer activity using multiple cell lines (e.g., HEPG2, MCF7). The results indicated that modifications in the amino or carbonyl positions significantly influenced the interaction profiles and efficacy against cancer cells .

- Enzyme Inhibition Studies : Another investigation focused on the inhibition of human alkaline phosphatase (ALP), revealing that certain derivatives exhibited promising IC values compared to established inhibitors. This suggests potential therapeutic applications in conditions where ALP plays a role.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.